

How to improve the signal-to-noise ratio of FD-1080

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Compound of Interest

Compound Name: FD-1080

Cat. No.: B15553411

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FD-1080 Technical Support Center

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the NIR-II fluorophore, **FD-1080**.

Frequently Asked Questions (FAQs)

Q1: What are the excitation and emission maxima of **FD-1080**?

FD-1080 is a near-infrared (NIR) fluorophore with both its excitation and emission spectra in the NIR-II window. Its excitation maximum is at 1064 nm, and its emission maximum is at 1080 nm.^[1]

Q2: What is the quantum yield of **FD-1080**, and can it be improved?

The quantum yield of **FD-1080** in ethanol is 0.31%.^[2] However, its quantum yield can be significantly increased to 5.94% when it is combined with fetal bovine serum (FBS).^{[1][2][3][4]} This enhancement is due to the interaction between **FD-1080** and serum albumin.

Q3: How does **FD-1080** compare to traditional NIR-I dyes?

FD-1080, operating in the NIR-II window, offers several advantages over NIR-I dyes. Imaging in the NIR-II region (1000-1700 nm) benefits from reduced photon scattering and lower tissue autofluorescence, leading to deeper tissue penetration and a higher signal-to-background ratio.

[5][6][7][8] For instance, in vivo imaging with **FD-1080** under 1064 nm excitation has demonstrated a significantly higher signal-to-background ratio (SBR) compared to imaging at shorter, NIR-I wavelengths.[2]

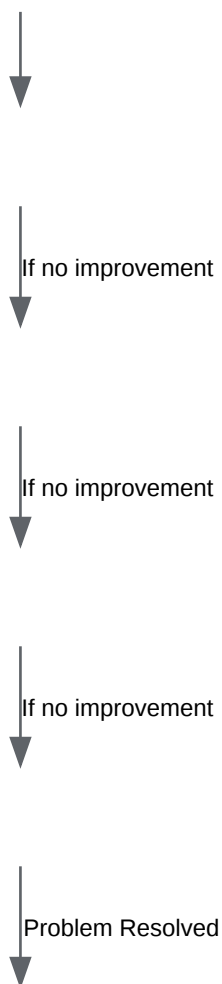
Troubleshooting Guide

Problem 1: Low Signal-to-Noise Ratio (SNR) in my experiment.

A low SNR can be caused by several factors. Follow these steps to diagnose and resolve the issue.

- Step 1: Verify Fluorophore Environment. The fluorescence of **FD-1080** is significantly enhanced in the presence of serum proteins.[1][3][4]
 - Recommendation: If imaging in vitro, supplement your media with Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA). For in vivo applications, allow sufficient time for **FD-1080** to complex with serum proteins after injection.
- Step 2: Optimize Imaging System. The detectors used for NIR-II imaging are critical for achieving a good SNR.
 - Recommendation: Use an InGaAs (Indium Gallium Arsenide) camera, which is sensitive in the NIR-II spectrum. Cooling the detector can further reduce thermal noise.
- Step 3: Check Excitation Source and Power.
 - Recommendation: Ensure your laser is tuned to the excitation maximum of **FD-1080** (1064 nm). While increasing laser power can boost the signal, excessive power can lead to photobleaching and phototoxicity. Find the optimal balance for your specific setup. **FD-1080** has shown good photostability under continuous laser irradiation at a power density of 0.33 W/cm². [7]
- Step 4: Minimize Background Noise.
 - Recommendation: NIR-II imaging inherently has lower background autofluorescence.[6][8] However, if you are still experiencing high background, consider the ambient lighting and any potential sources of IR radiation in your setup.

The following diagram illustrates a general workflow for troubleshooting low SNR:



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Caption: Troubleshooting workflow for low signal-to-noise ratio.

Problem 2: Photostability issues or signal decay over time.

While **FD-1080** has demonstrated superior photostability compared to some NIR-I dyes like ICG[7], signal decay can still occur.

- Recommendation 1: Complex with Serum Albumin. Binding to serum albumin has been shown to significantly improve the photostability of cyanine dyes.[9] Ensure that **FD-1080** is complexed with FBS or BSA.
- Recommendation 2: Optimize Laser Power. Use the lowest laser power that provides an adequate signal. This will minimize photobleaching during long-term imaging experiments.
- Recommendation 3: Minimize Exposure Time. Use the shortest possible exposure time for your detector that still allows for sufficient signal collection.

Quantitative Data

Table 1: Quantum Yield of **FD-1080** in Different Media

Solvent/Medium	Quantum Yield (%)	Reference
Ethanol	0.31	[2]
Fetal Bovine Serum (FBS)	5.94	[1][2][3][4]

Table 2: In Vivo Imaging Performance of **FD-1080**-FBS Complex

Excitation Wavelength (nm)	Signal-to-Background Ratio (SBR) of Hindlimb Vessel	Reference
1064	4.32	[2]
< 980 (NIR-I)	1.9 - 2.2	[2]

Experimental Protocols

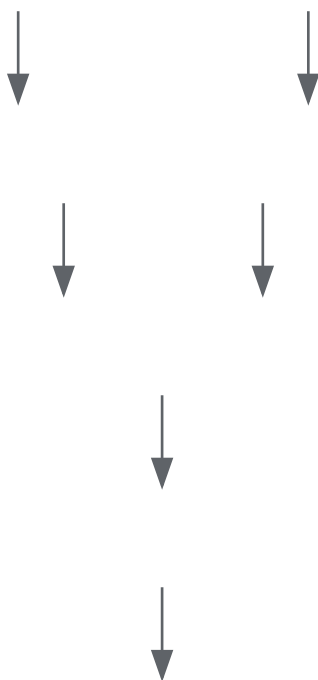
Protocol 1: Preparation of **FD-1080**-FBS Complex for In Vivo Imaging

This protocol describes the preparation of the **FD-1080**-FBS complex for enhanced fluorescence and stability in in vivo imaging.

- Reconstitute **FD-1080**: Prepare a stock solution of **FD-1080** in DMSO or ethanol.

- Prepare FBS Solution: Use sterile Fetal Bovine Serum.
- Complexation: Add the **FD-1080** stock solution to the FBS to achieve the desired final concentration. The binding of **FD-1080** to albumin in the serum will significantly enhance its fluorescence quantum yield.^{[1][2][3][4]}
- Incubation: Gently mix and incubate the solution for a short period at room temperature to allow for complex formation.
- Administration: The **FD-1080**-FBS complex is now ready for intravenous injection.

The following diagram outlines the workflow for preparing the **FD-1080**-FBS complex:



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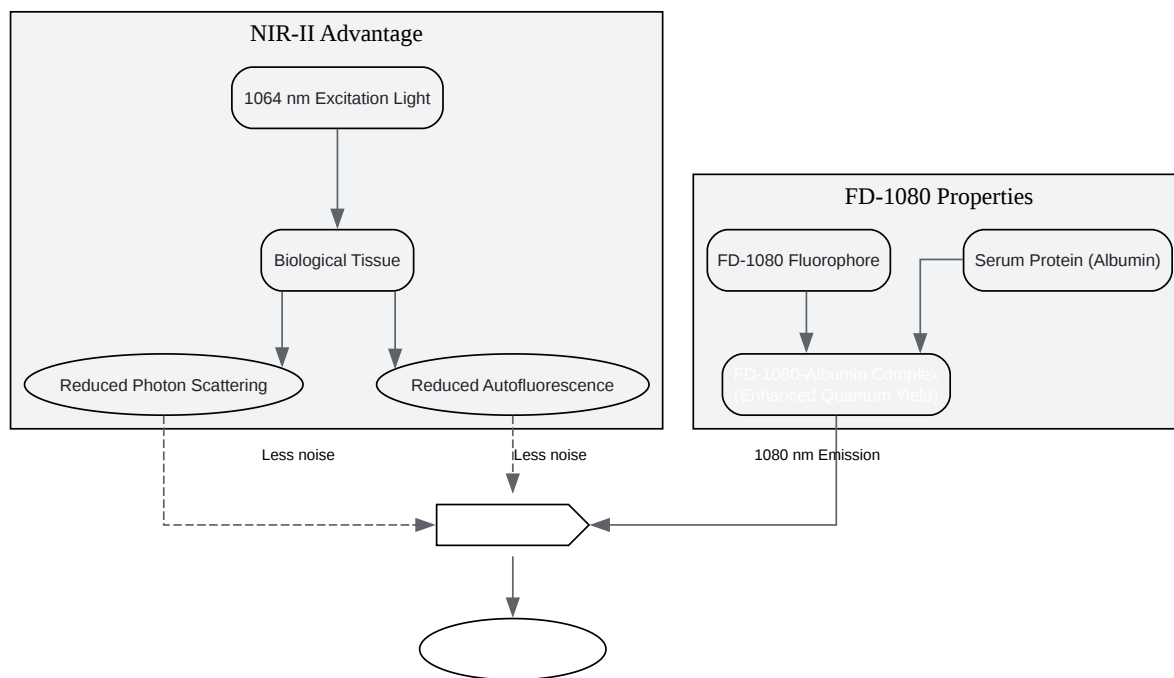
Caption: Workflow for preparing the **FD-1080**-FBS complex.

Protocol 2: In Vivo Vascular Imaging with **FD-1080**

This protocol provides a general guideline for performing in vivo vascular imaging using the **FD-1080**-FBS complex.

- Animal Preparation: Anesthetize the mouse according to your institution's approved protocols.
- Injection: Intravenously inject the prepared **FD-1080**-FBS complex.
- Imaging Setup:
 - Place the mouse on the imaging stage.
 - Use a 1064 nm laser for excitation.
 - Employ a high-sensitivity InGaAs camera for detection.
 - Use appropriate long-pass filters (e.g., >1100 nm) to collect the emission signal.
- Image Acquisition: Acquire images of the region of interest (e.g., hindlimb vasculature, brain vessels). The high signal-to-background ratio of **FD-1080** in the NIR-II window allows for high-resolution imaging of deep-tissue vasculature.[\[2\]](#)[\[3\]](#)
- Data Analysis: Analyze the acquired images to assess vessel morphology and blood flow dynamics.

The signaling pathway below illustrates the principle of enhanced signal in NIR-II imaging with **FD-1080**.



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Caption: Mechanism of high SNR in **FD-1080** NIR-II imaging.

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